1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide
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Overview
Description
1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methylimidazole with propyl iodide to form 1-methyl-3-propylimidazolium iodide. This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: The ionic liquid can form complexes with metal ions, which is useful in catalysis and extraction processes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like halides and metal salts. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated imidazolium salts, while complexation reactions with metal ions can produce metal-imidazolium complexes .
Scientific Research Applications
1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various substrates and reagents, facilitating reactions through ionic interactions and stabilization of transition states. The trifluoromethylsulfonyl groups enhance the compound’s solubility and stability, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-propylimidazolium iodide: Similar in structure but with iodide as the counterion.
1-butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with different alkyl chain length and chloride as the counterion.
Uniqueness
1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide is unique due to its combination of the imidazolium cation and the trifluoromethylsulfonyl anion. This combination imparts high thermal stability, low volatility, and excellent solubility, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2HF6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;9H/q+1; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYHCXOABHGLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N3O4S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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